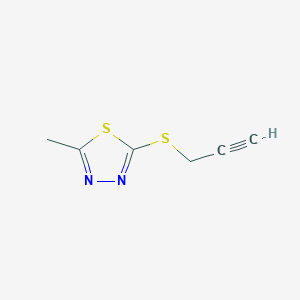
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide, also known as Dantrolene, is a drug that is used to treat muscle spasticity and malignant hyperthermia. It was first synthesized in 1967 by Dr. Arthur F. Benton and his team at the University of Rochester. Dantrolene works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle, which leads to relaxation of the muscle.
Mechanism of Action
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide works by inhibiting the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle. This leads to relaxation of the muscle and a decrease in muscle spasticity. In malignant hyperthermia, this compound inhibits the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle, which prevents the hypermetabolic state that can occur during anesthesia.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease muscle spasticity and improve muscle function in patients with conditions such as cerebral palsy and multiple sclerosis. In addition, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide has several advantages as a research tool. It is a specific inhibitor of calcium release from the sarcoplasmic reticulum in skeletal muscle, which makes it a useful tool for studying calcium signaling in cells. However, this compound has some limitations as a research tool. It has limited solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has a relatively short half-life in the body, which can make it difficult to maintain consistent levels of the drug over time.
Future Directions
There are several future directions for research on 4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide. One area of research is the potential use of this compound as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Another area of research is the development of new analogs of this compound that have improved solubility and pharmacokinetic properties. Finally, there is ongoing research into the mechanisms of action of this compound and its effects on calcium signaling in cells.
Synthesis Methods
The synthesis of 4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide involves several steps. The starting material is 3-nitrobenzenesulfonyl chloride, which is reacted with N-methyl-3-aminophenol to form 4-(3-methylaminophenyl)-3-nitrobenzenesulfonamide. This compound is then reacted with 3,4-dimethylaniline to form the final product, this compound.
Scientific Research Applications
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide has been extensively studied for its use in treating muscle spasticity and malignant hyperthermia. It has also been investigated for its potential use in treating other conditions, such as cerebral palsy, multiple sclerosis, and spinal cord injury. In addition, this compound has been studied for its effects on calcium signaling in cells and its potential as a neuroprotective agent.
properties
IUPAC Name |
4-(3,4-dimethylanilino)-N-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-4-5-12(8-11(10)2)17-14-7-6-13(23(21,22)16-3)9-15(14)18(19)20/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJTCCZITWNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)

![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)


![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)

![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)

![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)


![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)